molecular formula C24H28ClFN4O3 B3008605 N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide CAS No. 922013-47-6

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Cat. No. B3008605
CAS RN: 922013-47-6
M. Wt: 474.96
InChI Key: ZRWPIZLLHHMTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H28ClFN4O3 and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Morpholine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant in treating conditions like depression and emesis. For example, an orally active, water-soluble NK1 receptor antagonist has shown efficacy in preclinical tests for these conditions, highlighting the therapeutic potential of such compounds (Harrison et al., 2001).

Anticancer Agents

Compounds with tetrahydroquinoline and morpholine groups have been evaluated for their anticancer activities. A study synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated them against various cancer cell lines. Some compounds exhibited moderate to high levels of antitumor activities, with mechanisms involving cell cycle arrest and apoptosis in cancer cells (Fang et al., 2016).

Antibacterial Agents

Research on fluoroquinolones, which share a structural similarity with the compound , has led to the development of novel antibacterial agents. These studies have focused on optimizing the antibacterial activity by modifying structural components, leading to compounds with significant potency against a range of bacterial strains (Kuramoto et al., 2003).

Synthetic Methodologies

The morpholine and tetrahydroquinoline moieties are also of interest in the synthesis of complex molecules. A study detailed a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the versatility of these groups in constructing pharmacologically relevant molecules (Zaki et al., 2017).

Fluorescent Chemosensors

Morpholine derivatives have been applied in the development of fluorescent chemosensors for the selective detection of metal ions, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Shally et al., 2020).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClFN4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-18-5-6-20(26)19(25)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPIZLLHHMTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.